molecular formula C6H4BF3IK B1604065 Potassium 4-iodophenyltrifluoroborate CAS No. 912350-00-6

Potassium 4-iodophenyltrifluoroborate

Cat. No.: B1604065
CAS No.: 912350-00-6
M. Wt: 309.91 g/mol
InChI Key: WTXNSBOVCAXUGV-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds in Advanced Organic Synthesis

Organoboron compounds are a class of organometallic compounds containing a carbon-boron bond that have become indispensable tools in modern organic synthesis. numberanalytics.comfiveable.me Their widespread use is attributed to their unique reactivity and stability, allowing for a vast array of chemical transformations. numberanalytics.comthieme.de A key feature of organoboron compounds is their ability to act as nucleophiles in palladium-catalyzed cross-coupling reactions, enabling the efficient formation of new carbon-carbon bonds. fiveable.me This capability is crucial for the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. numberanalytics.comthieme.de

Compared to other organometallic reagents, organoboron compounds often exhibit lower toxicity and greater stability, making them safer and easier to handle in a laboratory setting. fiveable.me They are also known for their excellent functional group tolerance, meaning they can participate in reactions without affecting other sensitive parts of a molecule. thieme.de The pioneering work in organoboron chemistry, particularly the development of reactions like the Suzuki-Miyaura cross-coupling, has revolutionized the way chemists approach the synthesis of complex molecules. numberanalytics.com

Evolution of Organotrifluoroborates as Robust and Versatile Synthetic Intermediates

Within the family of organoboron compounds, organotrifluoroborates have gained considerable attention for their unique and advantageous properties. longdom.org These compounds, which feature a boron atom bonded to an organic group and three fluorine atoms, can be considered as protected forms of boronic acids. wikipedia.org A significant advantage of organotrifluoroborates is their remarkable stability; they are generally stable to air and moisture, allowing for easier handling and long-term storage. longdom.orgsigmaaldrich.com

This stability does not compromise their reactivity. The electron-deficient nature of the boron center enhances the nucleophilicity of the attached carbon atom, making them effective partners in a variety of chemical reactions. longdom.org Organotrifluoroborates are particularly well-suited for Suzuki-Miyaura cross-coupling reactions, but their utility extends to other transformations as well. wikipedia.orgsigmaaldrich.com They are less prone to a side reaction known as protodeboronation compared to their boronic acid counterparts, which can lead to higher yields and cleaner reactions. sigmaaldrich.com The development and study of organotrifluoroborates, significantly advanced by researchers like Gary Molander, have expanded the toolkit available to synthetic chemists. sigmaaldrich.com

Overview of Potassium 4-Iodophenyltrifluoroborate as a Key Arylboron Reagent

This compound, with the chemical formula C₆H₄BF₃IK, is a specific aryltrifluoroborate that serves as a valuable building block in organic synthesis. sigmaaldrich.comvwr.com As an arylboron reagent, it provides a stable source of a 4-iodophenyl group for the formation of new chemical bonds. The presence of the iodine atom on the phenyl ring offers a distinct advantage, as it provides a reactive site for subsequent chemical modifications, such as further cross-coupling reactions.

This dual functionality makes this compound a bifunctional reagent, capable of participating in reactions at both the carbon-boron bond and the carbon-iodine bond. This characteristic is highly desirable in the synthesis of complex molecules where multiple, sequential bond-forming events are required. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, where it can be used to introduce the 4-iodophenyl moiety onto a wide range of molecular scaffolds. nih.govscholarsportal.info

Properties of this compound

PropertyValueReference
Chemical Formula C₆H₄BF₃IK sigmaaldrich.comvwr.com
Molecular Weight 309.90 g/mol sigmaaldrich.com
Appearance Powder sigmaaldrich.com
Melting Point 141-148 °C or 297-299 °C sigmaaldrich.comvwr.com
Functional Group Iodo sigmaaldrich.com

Properties

IUPAC Name

potassium;trifluoro-(4-iodophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3I.K/c8-7(9,10)5-1-3-6(11)4-2-5;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXNSBOVCAXUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)I)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3IK
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635627
Record name Potassium trifluoro(4-iodophenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912350-00-6
Record name Potassium trifluoro(4-iodophenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 4-iodophenyltrifluoroborate
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Synthetic Methodologies for Potassium 4 Iodophenyltrifluoroborate and Its Derivatives

General Synthetic Routes to Aryltrifluoroborates from Precursors

The synthesis of potassium aryltrifluoroborates (ArBF₃K) is well-established, with several general methods available starting from common precursors like arylboronic acids, aryl halides, or arenes.

One of the most common and straightforward methods involves the conversion of arylboronic acids (ArB(OH)₂) into their corresponding aryltrifluoroborate salts. acs.org This is typically achieved by reacting the arylboronic acid with an excess of potassium hydrogen fluoride (B91410) (KHF₂) in a suitable solvent such as methanol (B129727) or a mixture of methanol and water. acs.org The reaction proceeds via the formation of an intermediate arylboron difluoride (ArBF₂), which is then captured by the fluoride ion to form the stable ArBF₃⁻ anion. acs.orgacs.org This method is advantageous as it often yields pure crystalline products that can be easily isolated. acs.org

Alternatively, one-pot procedures have been developed to synthesize aryltrifluoroborates directly from aryl halides. These methods bypass the need to isolate the intermediate boronic acid. For instance, aryl chlorides can be converted to arylboronic acids using a palladium-catalyzed reaction with tetrahydroxydiboron (B82485), and the resulting boronic acid is then converted in situ to the trifluoroborate salt. organic-chemistry.org Similarly, a nickel-catalyzed Miyaura borylation of aryl halides with tetrahydroxydiboron can be used to generate a broad range of aryltrifluoroborates at room temperature. organic-chemistry.org One-pot syntheses from hydroxy-substituted aryl halides have also been reported, involving an in situ protection of the hydroxyl group followed by borylation and conversion to the trifluoroborate salt.

Direct C-H borylation of arenes, followed by conversion to the trifluoroborate salt, represents another efficient route. organic-chemistry.org This method, often catalyzed by iridium complexes, allows for the synthesis of aryltrifluoroborates directly from the parent arene. The initial product is typically a boronate ester, which is then treated with KHF₂ to yield the desired potassium aryltrifluoroborate. organic-chemistry.org

Specific Protocols for the Preparation of Potassium 4-Iodophenyltrifluoroborate

The synthesis of this compound specifically follows the general principles outlined above. The most common precursor is 4-iodophenylboronic acid.

A standard laboratory procedure involves the reaction of 4-iodophenylboronic acid with potassium hydrogen fluoride (KHF₂). The boronic acid is dissolved in methanol, and an aqueous solution of KHF₂ is added. The mixture is then heated to reflux to ensure complete conversion. Upon cooling, the this compound salt, being less soluble in the reaction medium, crystallizes out and can be collected by filtration. acs.org

Another viable route starts from 1,4-diiodobenzene (B128391) via a halogen-metal exchange reaction. Treatment of 1,4-diiodobenzene with an organolithium reagent, such as n-butyllithium, at low temperatures generates a 4-iodophenyllithium intermediate. This intermediate is then quenched with a trialkyl borate, like triisopropyl borate, to form a boronate ester. Subsequent hydrolysis yields 4-iodophenylboronic acid, which can then be converted to this compound as described previously. acs.orgwikipedia.org

The table below summarizes a typical synthetic protocol starting from an arylboronic acid.

StepReagent/ConditionPurposeReference
1 4-Iodophenylboronic acid in Methanol (MeOH)Dissolve the starting material. acs.org
2 Aqueous Potassium Hydrogen Fluoride (KHF₂)Source of fluoride ions to form the trifluoroborate salt. acs.orgacs.org
3 RefluxDrive the reaction to completion. acs.org
4 Cooling and FiltrationIsolate the crystalline product. acs.org

Derivatization Strategies of the Iodophenyl Moiety

The iodine atom on the phenyl ring of this compound is a versatile functional handle that allows for a range of chemical transformations. These derivatizations can be used to introduce new functional groups, thereby creating a library of substituted phenyltrifluoroborates for further use in synthesis.

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. wikipedia.org In the case of this compound, the carbon-iodine bond can be readily converted to a carbon-metal bond, typically a carbon-lithium bond. This reaction is usually performed at low temperatures (e.g., -78 °C) using an alkyllithium reagent like n-butyllithium or tert-butyllithium. wikipedia.orgimperial.ac.uk The rate of exchange is significantly faster for iodides compared to bromides or chlorides. wikipedia.org

The reaction proceeds via the formation of a transient ate-complex, leading to the formation of a new organolithium reagent, 4-(trifluoroborato)phenyllithium, and an alkyl iodide byproduct. princeton.edu This newly formed organolithium species is a potent nucleophile and can be reacted with a wide variety of electrophiles to introduce new substituents at the 4-position of the phenyl ring.

The introduction of nitrogen-containing functional groups, such as the azide (B81097) group, onto the aryltrifluoroborate scaffold is a valuable transformation, as azides are precursors to amines, triazoles, and other nitrogen heterocycles. nih.govnih.gov this compound can be converted to potassium 4-azidophenyltrifluoroborate via a copper-catalyzed reaction. nih.gov

This transformation is typically carried out by treating the iodoaryltrifluoroborate with sodium azide (NaN₃) in the presence of a copper(I) catalyst, such as copper(I) bromide (CuBr) or copper(I) iodide (CuI), and an amine ligand like N,N'-dimethylethylenediamine. nih.gov The reaction is usually performed in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). Research has shown that the choice of copper salt, ligand, and base can significantly influence the reaction time and yield. nih.gov For instance, using CuBr often results in a cleaner reaction and better isolated yields compared to CuI. nih.gov The reaction generally proceeds in high yields (73-98%) for various haloaryltrifluoroborates. nih.gov

The table below summarizes optimized conditions for the azidation of this compound.

CatalystLigandBaseSolventTemperatureYieldReference
CuBr (5 mol%)N,N'-DimethylethylenediamineCs₂CO₃DMSONot specifiedHigh nih.gov
CuI (10 mol%)N,N'-DimethylethylenediamineK₂CO₃DMFNot specifiedHigh nih.gov
Cu(OAc)₂ (0.1 equiv)NoneNoneMethanol55 °CModerate organic-chemistry.org

The iodine atom of this compound can be replaced with other halogens, such as chlorine or bromine, through copper-catalyzed halogen exchange reactions. While the direct halogen exchange on an aryltrifluoroborate is less commonly reported, the principles are derived from the well-established copper-catalyzed reactions of aryl halides. mdpi.comrsc.org For example, aryl bromides can be efficiently converted to aryl chlorides using a copper catalyst and a chloride source like tetramethylammonium (B1211777) chloride under mild conditions. rsc.org

These reactions likely proceed through an oxidative addition/reductive elimination pathway involving a Cu(I)/Cu(III) catalytic cycle. mdpi.com The aryl iodide first reacts with the Cu(I) complex, and subsequent steps lead to the formation of the new aryl-halogen bond. This strategy allows for the fine-tuning of the reactivity of the aryl group for subsequent synthetic steps, such as Suzuki-Miyaura cross-coupling, where the reactivity order of the halide (I > Br > Cl) is critical.

Reactivity and Transformational Chemistry of Potassium 4 Iodophenyltrifluoroborate

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and Potassium 4-iodophenyltrifluoroborate serves as an effective coupling partner in several palladium-catalyzed reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of biaryl compounds, and potassium aryltrifluoroborates have emerged as stable and effective alternatives to boronic acids. acs.org this compound can participate as a nucleophilic partner in these reactions, coupling with various aryl and heteroaryl halides.

General conditions for the Suzuki-Miyaura coupling of potassium aryltrifluoroborates often involve a palladium catalyst, a base, and a suitable solvent system. For instance, the coupling of potassium aryl- and heteroaryltrifluoroborates with aryl and activated heteroaryl bromides can proceed under ligandless conditions, while reactions with aryl and heteroaryl chlorides often require a phosphine (B1218219) ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene). acs.org These reactions are typically tolerant of a wide range of functional groups and can often be carried out in an open atmosphere. acs.orgorganic-chemistry.org

A general protocol for the cross-coupling of potassium aryltrifluoroborates with aryl halides involves the use of a palladium catalyst like Pd(OAc)₂ with a suitable phosphine ligand (e.g., RuPhos), a base such as sodium carbonate, and ethanol (B145695) as the solvent. acs.org The reactions are often scalable and economically viable due to the use of inexpensive reagents. acs.org

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates

Aryl Halide Coupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
4-BromobenzonitrilePd(OAc)₂ / RuPhosNa₂CO₃Ethanol91 acs.org
4-ChlorobenzonitrilePd(OAc)₂ / RuPhosNa₂CO₃Ethanol86 acs.org
4-BromoanisolePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃Toluene/H₂O95 acs.org
1-Bromo-4-nitrobenzenePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃Toluene/H₂O98 acs.org

Note: The yields presented are for representative potassium aryltrifluoroborates and may vary for this compound.

Palladium-Catalyzed C-H Arylation Reactions

Palladium-catalyzed C-H arylation has become an increasingly important tool for the direct functionalization of unactivated C-H bonds, offering a more atom-economical approach than traditional cross-coupling reactions. Potassium aryltrifluoroborates, including the 4-iodo derivative, can serve as the arylating agent in these transformations.

A mild method for the Pd-catalyzed C-H arylation of arylpyridines with potassium aryltrifluoroborates utilizes Mn(OAc)₃ as the oxidant. organic-chemistry.orgnih.gov This reaction proceeds under relatively mild conditions and is applicable to a variety of aryltrifluoroborates and arylpyridine substrates. organic-chemistry.orgnih.gov Mechanistic studies suggest that these reactions may proceed through a high-valent palladium intermediate, with C-H activation being a key step. organic-chemistry.orgnih.gov

For the ortho-arylation of 2-phenoxypyridines, a system employing Pd(OAc)₂, Ag₂CO₃, and p-benzoquinone (BQ) as a co-oxidant has been developed. acs.org This reaction demonstrates that the pyridine (B92270) group can act as a removable directing group, allowing for the synthesis of substituted phenols. acs.org

Table 2: Palladium-Catalyzed C-H Arylation with Potassium Aryltrifluoroborates

SubstrateAryltrifluoroborateOxidantCatalystYield (%)Reference
2-PhenylpyridinePotassium phenyltrifluoroborateMn(OAc)₃Pd(OAc)₂85 nih.gov
2-PhenylpyridinePotassium 4-methoxyphenyltrifluoroborateMn(OAc)₃Pd(OAc)₂75 nih.gov
2-PhenoxypyridinePotassium 4-tolyltrifluoroborateAg₂CO₃ / BQPd(OAc)₂82 acs.org
2-PhenoxypyridinePotassium 4-chlorophenyltrifluoroborateAg₂CO₃ / BQPd(OAc)₂78 acs.org

Note: The data represents the general reactivity of potassium aryltrifluoroborates in C-H arylation reactions.

Homocoupling Reactions

The homocoupling of aryl organometallic reagents provides a direct route to symmetrical biaryl compounds. While specific studies on the homocoupling of this compound are not extensively detailed in the literature, the classic Ullmann reaction, which involves the copper-catalyzed coupling of aryl halides, provides a precedent for the formation of symmetrical biaryls. organic-chemistry.orgbyjus.comwikipedia.org The synthesis of 4,4'-diiodobiphenyl, the expected homocoupling product of this compound, is a known transformation, although often achieved through other synthetic routes. The Ullmann reaction typically requires high temperatures and stoichiometric amounts of copper, though modern variations have been developed with catalytic copper systems. organic-chemistry.orgbyjus.comwikipedia.org

Carbon-Heteroatom Bond Forming Reactions

This compound is also a valuable substrate for the formation of bonds between carbon and heteroatoms such as nitrogen and oxygen.

Copper-Catalyzed Carbon-Nitrogen (C-N) Coupling Reactions (Ullmann-Type Condensation)

The Ullmann condensation is a classical method for the formation of C-N bonds, typically involving the reaction of an aryl halide with an amine in the presence of copper. wikipedia.org More contemporary Chan-Lam coupling reactions utilize organoboron reagents, such as aryltrifluoroborates, as the aryl source. libretexts.org

A ligandless and base-free copper(II)-catalyzed cross-coupling of potassium aryltrifluoroborate salts with primary and secondary aliphatic amines and anilines has been developed. libretexts.org This protocol uses catalytic copper(II) acetate (B1210297) monohydrate and molecular sieves in dichloromethane (B109758) under an oxygen atmosphere, tolerating a broad range of functional groups. libretexts.org While anilines generally show lower yields due to competitive oxidative homocoupling, this method provides a valuable route to N-arylated compounds. libretexts.org

Table 3: Copper-Catalyzed C-N Coupling of Potassium Aryltrifluoroborates with Amines

AmineAryltrifluoroborateCatalystAdditiveYield (%)Reference
BenzylaminePotassium phenyltrifluoroborateCu(OAc)₂·H₂O4 Å MS85 libretexts.org
MorpholinePotassium phenyltrifluoroborateCu(OAc)₂·H₂O4 Å MS92 libretexts.org
AnilinePotassium phenyltrifluoroborateCu(OAc)₂·H₂O4 Å MS45 libretexts.org
N-MethylanilinePotassium phenyltrifluoroborateCu(OAc)₂·H₂O4 Å MS55 libretexts.org

Note: This table illustrates the general scope of the C-N coupling with potassium aryltrifluoroborates. Specific yields for this compound may differ.

Hydroxylation Reactions

The conversion of arylboron compounds to phenols is a synthetically useful transformation. Copper-catalyzed oxidative hydroxylation of arylboronic acids has been shown to be an efficient method for this purpose. organic-chemistry.orgnih.gov These reactions can often be carried out under mild conditions, for example, at room temperature in water using a copper sulfate (B86663) catalyst. organic-chemistry.orgnih.gov While these methods are primarily developed for arylboronic acids, the in situ hydrolysis of aryltrifluoroborates to the corresponding boronic acids suggests that this compound could be a viable substrate for such transformations, leading to the formation of 4-iodophenol.

A general and efficient procedure for the copper-catalyzed oxidative hydroxylation of arylboronic acids uses CuSO₄ as the catalyst and KOH as the base in water at room temperature, providing phenols in excellent yields. organic-chemistry.org Another approach utilizes ammonium (B1175870) peroxodisulfate as the oxidizing agent under metal- and ligand-free conditions. researchgate.net

Table 4: Oxidative Hydroxylation of Arylboronic Acids

Note: The data is for arylboronic acids, which are the presumed reactive intermediates from the hydrolysis of aryltrifluoroborates under these conditions.

Iodination Reactions

While this compound is itself an iodinated compound, the transformation of potassium aryltrifluoroborates into aryl iodides is a notable reaction. This process is effectively the reverse of the typical formation of the title compound from a di-iodinated precursor. Research has demonstrated that potassium aryltrifluoroborates can serve as precursors for the synthesis of other unsymmetrical diaryliodonium salts. For instance, the reaction of potassium aryltrifluoroborates with mesityl(diacetoxy)iodane, activated by a Lewis acid like BF₃·OEt₂, can produce aryl(mesityl)iodonium salts. This transformation is particularly effective for aryltrifluoroborates with electron-withdrawing groups, achieving high yields at elevated temperatures.

The direct electrophilic iodination of an already iodinated phenyl ring, especially one bearing a deactivating trifluoroborate group, is not a commonly reported transformation. Generally, electrophilic iodination requires an activated aromatic system or harsh conditions with an oxidizing agent to generate a potent electrophilic iodine species ("I+"). wikipedia.orglibretexts.org

Oxidation Reactions

A significant oxidation reaction for potassium aryltrifluoroborates, including halogenated derivatives, is their conversion to the corresponding phenolic compounds. This transformation offers a valuable synthetic route to phenols from stable, crystalline organotrifluoroborate salts.

A highly efficient and rapid method employs Oxone® as the oxidant in an acetone (B3395972) and water solvent system. This protocol has been shown to work effectively for a wide range of potassium aryltrifluoroborates, including those with electron-poor and halogenated aromatic rings. The reaction typically proceeds to completion in a matter of minutes at room temperature and is compatible with various functional groups such as nitriles, esters, and aldehydes. For example, potassium 4-chlorophenyltrifluoroborate and potassium 4-bromophenyltrifluoroborate are converted to their respective phenols in excellent yields. Other methods for the hydroxylation of aryl boronic acid surrogates, like potassium phenyltrifluoroborate, have also been developed using N-oxides, which afford the corresponding phenol (B47542) in satisfactory yields. mdpi.com

Table 1: Oxidation of Various Potassium Aryltrifluoroborates to Phenols using Oxone®

Starting MaterialReaction TimeProductYield (%)Reference
Potassium 4-chlorophenyltrifluoroborate2 min4-Chlorophenol97%
Potassium 4-bromophenyltrifluoroborate2 min4-Bromophenol95%
Potassium 4-(trifluoromethyl)phenyltrifluoroborate2 min4-(Trifluoromethyl)phenol98%
Potassium 4-formylphenyltrifluoroborate2 min4-Hydroxybenzaldehyde99%
Potassium 4-cyanophenyltrifluoroborate2 min4-Hydroxybenzonitrile97%
Potassium 4-nitrophenyltrifluoroborate2 min4-Nitrophenol99%

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental transformation in organometallic chemistry used to create new organometallic reagents. vwr.com Research has demonstrated that aryl bromides containing a potassium trifluoroborate moiety can successfully undergo lithium-halogen exchange. researchgate.net This reaction is typically performed at low temperatures with alkyllithium reagents, such as n-butyllithium or tert-butyllithium. researchgate.net

The process involves the exchange of the bromine atom on the aromatic ring with a lithium atom, generating a reactive aryllithium species that retains the trifluoroborate group. researchgate.net This creates a useful bimetallic intermediate. A significant challenge in this reaction is the potential for the strongly basic alkyllithium reagent to react with the Lewis acidic boron center. researchgate.net However, under carefully optimized, low-temperature conditions, the lithium-halogen exchange occurs preferentially. researchgate.net The rate of lithium-halogen exchange generally follows the trend I > Br > Cl. vwr.com

The aryllithium species generated from the lithium-halogen exchange are potent nucleophiles and can be trapped with various electrophiles. A key application is the reaction with carbonyl compounds, such as aldehydes and ketones, to form new carbon-carbon bonds. researchgate.net

When the lithiated aryltrifluoroborate intermediate is treated with an aldehyde or ketone, a nucleophilic addition to the carbonyl carbon occurs, yielding secondary or tertiary alcohols, respectively, after an aqueous workup. researchgate.net This two-step sequence—lithium-halogen exchange followed by electrophilic quench—provides a powerful method for synthesizing functionalized aryltrifluoroborates. Good to excellent yields of the corresponding alcohol products have been reported. researchgate.net For instance, reacting the lithiated intermediate with aldehydes like benzaldehyde (B42025) or ketones like acetone leads to the formation of the respective alcohol-substituted phenyltrifluoroborates in high yields. researchgate.net

Table 2: Electrophilic Quenching of Lithiated Aryltrifluoroborates with Carbonyls

Aryl Bromide SubstrateElectrophileProductYield (%)Reference
Potassium p-bromophenyltrifluoroborateBenzaldehydePotassium 4-(hydroxy(phenyl)methyl)phenyltrifluoroborate94% researchgate.net
Potassium p-bromophenyltrifluoroboratep-AnisaldehydePotassium 4-(hydroxy(4-methoxyphenyl)methyl)phenyltrifluoroborate88% researchgate.net
Potassium p-bromophenyltrifluoroborateCyclohexanecarboxaldehydePotassium 4-(cyclohexyl(hydroxy)methyl)phenyltrifluoroborate79% researchgate.net
Potassium p-bromophenyltrifluoroborateAcetonePotassium 4-(2-hydroxypropan-2-yl)phenyltrifluoroborate82% researchgate.net
Potassium p-bromophenyltrifluoroborateCyclohexanonePotassium 4-(1-hydroxycyclohexyl)phenyltrifluoroborate80% researchgate.net
Potassium m-bromophenyltrifluoroborateBenzaldehydePotassium 3-(hydroxy(phenyl)methyl)phenyltrifluoroborate89% researchgate.net

Mechanistic Investigations of Reactions Involving Potassium 4 Iodophenyltrifluoroborate

Exploration of Reaction Intermediates

The identification and characterization of reaction intermediates are fundamental to understanding the stepwise progression of a chemical reaction. In reactions involving potassium aryltrifluoroborates, a variety of transient species have been proposed and, in some cases, spectroscopically observed or isolated. libretexts.org

A critical initial step in many reactions utilizing potassium organotrifluoroborates is their hydrolysis to the corresponding boronic acid. acs.org This process itself involves a series of equilibria and can be influenced by factors such as the nature of the organic substituent (R group), the reaction vessel, and the stirring rate. uvic.ca The hydrolysis of aryltrifluoroborates can lead to a complex mixture of species, which in turn can affect the subsequent steps in a catalytic cycle. uvic.ca

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the oxidative addition of an aryl halide to a Pd(0) complex is a key initial step, forming a Pd(II) species. libretexts.org When potassium 4-iodophenyltrifluoroborate is used, it is the resulting 4-iodophenylboronic acid (formed in situ) that typically participates in the subsequent transmetalation step. However, the direct involvement of the trifluoroborate salt in transmetalation under certain conditions cannot be entirely ruled out.

In some palladium-catalyzed reactions, anionic palladium complexes have been identified as crucial intermediates. For instance, tricoordinated anionic complexes like Pd(0)L₂Cl⁻ and Pd(0)L₂(OAc)⁻ have been proposed to be the effective catalysts rather than the neutral Pd(0)L₂ complex. nih.gov Following oxidative addition, pentacoordinated anionic palladium(II) complexes such as ArPdI(Cl)L₂⁻ may be formed. nih.gov

Elucidation of Catalytic Cycles (e.g., Palladium-Catalyzed Processes)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and this compound serves as a valuable coupling partner. The generally accepted catalytic cycle for this reaction involves three main stages: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (in this case, an aryl iodide is often the coupling partner for the 4-iodophenyltrifluoroborate-derived boronic acid) to a low-valent palladium(0) complex. This step, often the rate-determining one, results in the formation of an arylpalladium(II) halide intermediate. libretexts.org The reactivity of the halide follows the order I > OTf > Br > Cl. libretexts.org

Transmetalation: In this step, the organic group from the organoboron reagent (the 4-iodophenyl group, typically as a boronic acid or a boronate) is transferred to the palladium(II) center, displacing the halide. libretexts.org This process is usually facilitated by a base, which activates the organoboron compound. libretexts.orgyoutube.com The exact mechanism of transmetalation can be complex and may involve different pathways. youtube.com

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. libretexts.org

The nature of the ligands on the palladium catalyst plays a significant role in the efficiency and scope of the reaction. Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance the reactivity and stability of the catalyst. libretexts.orgnih.gov

Table 1: Key Steps in the Palladium-Catalyzed Suzuki-Miyaura Coupling

StepDescriptionKey Intermediates
Oxidative Addition The aryl halide adds to the Pd(0) catalyst.Arylpalladium(II) halide
Transmetalation The organic group from the boronic acid is transferred to the palladium center.Di-organopalladium(II) complex
Reductive Elimination The coupled product is eliminated, regenerating the Pd(0) catalyst.Biaryl product, Pd(0) complex

Mechanistic Pathways in Oxidative Transformations (e.g., Radical Intermediates)

While many reactions of this compound proceed through organometallic intermediates, some transformations involve radical pathways. In certain oxidative C-H arylation reactions, arylboronic acids can serve as precursors to aryl radicals. nih.gov These reactions often employ an oxidant, such as (NH₄)₂S₂O₈, and a catalyst, like AgNO₃. nih.gov

The generation of the aryl radical is a key step in these transformations. It is proposed that the sulfate (B86663) radical anion, formed from the oxidant, reacts with the arylboronic acid to generate the corresponding aryl radical. nih.gov This radical can then engage in the desired C-H functionalization reaction. The multiphasic nature of some of these reactions, with reactants in both aqueous and organic phases, can lead to complex kinetics where phase transfer processes play a crucial role. nih.govresearchgate.net

Influence of the Trifluoroborate Anion on Reaction Kinetics and Selectivity

The trifluoroborate group ([BF₃]⁻) is not merely a spectator anion; it significantly influences the properties and reactivity of the organoboron reagent. Potassium organotrifluoroborates are generally crystalline, air- and moisture-stable solids, which makes them easier to handle compared to the often-unstable corresponding boronic acids. researchgate.net

The choice of base and solvent system also plays a crucial role in the hydrolysis and subsequent cross-coupling. For instance, the use of Cs₂CO₃ in a THF/H₂O mixture can lead to phase-splitting, affecting the local pH and, consequently, the rate of hydrolysis. acs.orgnih.gov In some cases, the trifluoroborate salt itself might participate directly in transmetalation, although this is less common than the pathway involving prior hydrolysis. researchgate.net The anion of the palladium precursor can also affect the kinetics of the oxidative addition and the structure of the resulting arylpalladium(II) complexes. nih.gov

Spectroscopic and Electrochemical Approaches to Mechanistic Understanding

A variety of spectroscopic and electrochemical techniques are employed to gain a deeper understanding of the mechanisms of reactions involving this compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are invaluable for characterizing starting materials, products, and, in favorable cases, reaction intermediates. For example, ¹⁹F NMR can be used to monitor the consumption of the trifluoroborate salt.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and identify transient intermediates in the catalytic cycle, including palladium-containing species. mdpi.com

Infrared (IR) and UV-Visible Spectroscopy: These techniques can provide information about the bonding and electronic structure of reactants, intermediates, and products. researchgate.netrsc.org

Electrochemical Methods:

Cyclic Voltammetry (CV): CV is a powerful tool for studying the redox behavior of species in solution. rsc.orgresearchgate.netnih.gov It can be used to determine the oxidation and reduction potentials of catalysts and intermediates, providing insights into the feasibility of proposed electron transfer steps in a catalytic cycle. rsc.org For instance, CV can help to understand the formation of the active Pd(0) catalyst from a Pd(II) precursor.

Electrochemical Impedance Spectroscopy (EIS): EIS can be used to investigate the properties of the electrode-electrolyte interface and can provide information about charge transfer processes occurring during the reaction. researchgate.netnih.gov

By combining these techniques with kinetic studies and computational modeling, a detailed picture of the reaction mechanism can be constructed, leading to the optimization of reaction conditions and the development of new synthetic methodologies.

Theoretical and Computational Chemistry Studies on Potassium 4 Iodophenyltrifluoroborate

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of an anion like 4-iodophenyltrifluoroborate is fundamental to understanding its stability and reactivity. Computational methods, particularly DFT, are instrumental in elucidating these properties. The geometry of the 4-iodophenyltrifluoroborate anion is characterized by a tetrahedral boron atom bonded to three fluorine atoms and one carbon atom of the iodophenyl ring.

Molecular Geometry and Bond Parameters:

Quantum chemical calculations can provide precise data on bond lengths and angles, which are critical for understanding the steric and electronic environment of the molecule. Representative calculated bond lengths for the 4-iodophenyltrifluoroborate anion are presented in the table below.

BondTypical Calculated Bond Length (Å)
B-C1.62 - 1.65
B-F1.40 - 1.44
C-I2.08 - 2.12
C-C (aromatic)1.39 - 1.41
C-H (aromatic)1.08 - 1.09

These values are typical ranges obtained from DFT calculations on similar aryltrifluoroborate structures.

Electronic Distribution and Frontier Molecular Orbitals:

The distribution of electrons within the molecule is a key determinant of its chemical behavior. The trifluoroborate group ([BF3]⁻) is strongly electron-withdrawing, which influences the electronic properties of the entire molecule. This is reflected in the molecular electrostatic potential (MEP) map, where regions of negative potential are localized around the fluorine atoms, and the iodine atom also exhibits a region of positive potential (σ-hole), which can influence intermolecular interactions.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. In the 4-iodophenyltrifluoroborate anion, the HOMO is typically a π-orbital localized on the iodophenyl ring, while the LUMO is often a σ*-orbital associated with the C-I bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular OrbitalTypical Energy (eV)Description
HOMO-6.5 to -7.5π-orbital on the iodophenyl ring
LUMO-0.5 to -1.5σ*-orbital of the C-I bond
HOMO-LUMO Gap5.0 to 7.0Indicator of chemical reactivity

Note: These are representative values and can vary depending on the level of theory and basis set used in the calculation.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and transition states. For potassium 4-iodophenyltrifluoroborate, a key reaction of interest is the Suzuki-Miyaura cross-coupling, where the iodophenyl group is coupled with another organic moiety.

The reaction mechanism typically involves several steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.orgnih.govyoutube.com Computational modeling can elucidate the energy profile of this entire catalytic cycle.

Transition State Theory in Practice:

Finding the transition state geometry is a critical step in understanding the kinetics of a reaction. youtube.com This is a first-order saddle point on the potential energy surface. For the oxidative addition of the C-I bond to a palladium(0) catalyst, for instance, the transition state would involve the simultaneous breaking of the C-I bond and the formation of new Pd-C and Pd-I bonds. researchgate.net The energy of this transition state determines the activation energy of the step.

Example: Oxidative Addition Step in Suzuki-Miyaura Coupling

SpeciesRelative Energy (kcal/mol)
Pd(0)L₂ + 4-Iodophenyltrifluoroborate0.0
Transition State (TS_OA) +15 to +25
Oxidative Addition Product [Pd(II)(Ar)(I)L₂]-5 to -15

These are illustrative energy values for a generic palladium-catalyzed oxidative addition and can vary significantly based on the specific ligands (L) and computational method.

Prediction of Reactivity Profiles and Selectivity

Theoretical calculations can predict how a molecule will react and where it will react. For this compound, this includes predicting its behavior in various chemical transformations.

The presence of two reactive sites, the C-B bond and the C-I bond, makes selectivity an important consideration. The relative reactivity of these sites can be assessed by calculating the activation barriers for their respective reactions. In palladium-catalyzed cross-coupling reactions, the C-I bond is generally more reactive towards oxidative addition than the C-B bond of the trifluoroborate.

Factors Influencing Reactivity and Selectivity:

Nature of the Catalyst: The choice of metal and ligands can dramatically influence which reaction pathway is favored. nih.gov

Reaction Conditions: The solvent and base used can affect the stability of intermediates and transition states, thereby altering the reaction's outcome. nih.gov

Electronic Effects: The electron-withdrawing trifluoroborate group can influence the reactivity of the C-I bond.

Computational studies can model these effects to predict the most favorable conditions for a desired transformation. For example, DFT calculations can be used to compare the energy profiles for the coupling at the C-I bond versus potential side reactions involving the trifluoroborate group.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

DFT has become the workhorse of computational chemistry for studying the mechanisms of organometallic reactions. nih.govnih.gov It offers a good balance between accuracy and computational cost, making it suitable for systems containing transition metals like palladium.

Elucidating the Suzuki-Miyaura Reaction Mechanism:

In the context of the Suzuki-Miyaura reaction involving this compound, DFT can be used to investigate each elementary step in detail:

Oxidative Addition: DFT calculations can model the approach of the palladium catalyst to the C-I bond, locate the transition state, and determine the activation energy. researchgate.net

Transmetalation: This step involves the transfer of the aryl group from boron to palladium. While often considered to proceed via an intermediate where the trifluoroborate is hydrolyzed to a boronic acid, DFT can explore various pathways, including direct transmetalation from the trifluoroborate under certain conditions. bris.ac.uked.ac.uk

Reductive Elimination: The final step, where the new C-C bond is formed and the catalyst is regenerated, can also be modeled with DFT to calculate its energy barrier. nih.gov

Advanced Synthetic Applications and Utility in Chemical Science

Role as a "Linchpin Synthon" in Multistep Organic Synthesis

A "linchpin synthon" is a chemical entity that serves to connect two or more molecular fragments in a convergent synthesis. Potassium 4-iodophenyltrifluoroborate is exceptionally well-suited for this role due to the differential reactivity of its two functional groups. The trifluoroborate group readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, while the iodo group is amenable to a variety of other coupling reactions, including Sonogashira, Heck, and Stille couplings, as well as serving as a site for metallation.

This differential reactivity allows for a programmed, one-pot, or sequential series of reactions where the trifluoroborate end of the molecule can be coupled with one partner, followed by a subsequent reaction at the iodo-substituted position with a different partner. This strategy is highly efficient for the synthesis of unsymmetrical biaryls and other complex molecules, as it avoids the need for protection-deprotection steps and reduces the number of synthetic operations. For instance, the trifluoroborate can be coupled with an aryl halide, and the resulting iodobiphenyl intermediate can then undergo a second coupling reaction with an alkyne or another organometallic reagent.

Facilitation of C-H Activation and Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds is a major goal in modern organic synthesis, as it offers a more atom-economical and efficient way to construct complex molecules. This compound has been demonstrated to be an effective coupling partner in palladium-catalyzed C-H arylation reactions.

In a notable example, the palladium-catalyzed C-H arylation of 2-arylpyridines with various aryltrifluoroborates, including this compound, has been achieved using manganese(III) acetate (B1210297) as an oxidant. nih.gov This reaction proceeds under relatively mild conditions and allows for the direct formation of a new carbon-carbon bond between the 4-iodophenyl group and the arylpyridine core. The general reaction scheme is depicted below:

Reaction Scheme of C-H Arylation

This methodology provides a direct route to functionalized biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The use of an organotrifluoroborate salt like this compound is advantageous due to its stability, ease of handling, and generally good reactivity in these transformations.

Preparation of Complex Molecular Architectures and Scaffolds

The bifunctional nature of this compound makes it an ideal starting material for the construction of more elaborate molecular architectures and scaffolds. Beyond the synthesis of simple biaryls, it can be employed in reactions that build up more complex, three-dimensional structures.

One such example is its reaction with tropylium (B1234903) tetrafluoroborate (B81430) to form 7-(4-iodophenyl)cyclohepta-1,3,5-triene. nih.gov This reaction demonstrates the ability of the trifluoroborate to act as a nucleophilic aryl source towards a carbocationic species, expanding the range of accessible molecular frameworks.

Furthermore, the sequential cross-coupling capabilities of this compound are fundamental to creating diverse molecular scaffolds. For instance, a Suzuki-Miyaura coupling at the trifluoroborate site followed by a Sonogashira coupling at the iodo site can introduce both aryl and alkynyl functionalities onto the central phenyl ring. This step-wise approach provides access to a wide array of substituted aromatic compounds that can serve as core structures for more complex targets.

Utilization in Materials Science Research

While specific, widespread applications of this compound in the synthesis of advanced materials are still emerging, its properties as a bifunctional building block make it a highly promising candidate for materials science research. The ability to introduce an iodophenyl group into a polymer or a small molecule through the trifluoroborate handle allows for subsequent post-functionalization at the iodo position.

This "functional handle" approach is valuable in the development of:

Conjugated Polymers: The iodo group can be used as a site for further cross-coupling reactions to extend the conjugation of a polymer backbone, which is crucial for tuning the electronic and optical properties of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Functionalized Surfaces: The trifluoroborate can be used to anchor the molecule to a surface, leaving the iodo group exposed for further chemical modification. This could be used to create surfaces with specific recognition or catalytic properties.

Precursors to Metal-Organic Frameworks (MOFs): The iodo and trifluoroborate groups can be transformed into other functionalities, such as carboxylic acids or nitrogen-containing heterocycles, which can then serve as linkers for the construction of MOFs. The initial iodophenyl core provides a rigid and well-defined building block for these porous materials.

Emerging Applications in Chemical Biology and Medicinal Chemistry

The unique reactivity of organotrifluoroborates has led to their increasing use in chemical biology and medicinal chemistry. This compound is no exception, with its utility demonstrated in the synthesis of bioactive molecules and as a component in chemical probes.

A significant application lies in the generation of reactive species for mechanistic studies. For example, this compound has been used as a precursor to generate the 4-iodophenyl radical in the gas phase through collisional activation of its corresponding radical anion. acs.org This allows for the study of the intrinsic reactivity of this radical species in a controlled environment, providing fundamental insights that can be relevant to understanding biological processes involving radical intermediates.

Furthermore, the trifluoroborate moiety itself can be incorporated into bioactive molecules to improve their pharmacokinetic properties or to act as a handle for further modifications. The iodo group is also of great interest in medicinal chemistry, as it can be used for the introduction of radioisotopes, such as iodine-123, iodine-124, or iodine-131, for use in diagnostic imaging (e.g., Single Photon Emission Computed Tomography - SPECT, or Positron Emission Tomography - PET) and radiotherapy.

The general stability and ease of handling of potassium aryltrifluoroborates, coupled with their versatile reactivity, position them as valuable tools in the synthesis of complex molecules for biological and medicinal applications.

Structure Activity Relationship Sar Considerations in Trifluoroborate Chemistry

Impact of Substituent Effects on Reactivity and Selectivity in Organotrifluoroborates

The reactivity of aryltrifluoroborates is profoundly influenced by the nature of the substituents on the aromatic ring. These effects can be broadly categorized as electronic (inductive and resonance) and steric. In the context of potassium 4-iodophenyltrifluoroborate, the para-iodo substituent exerts a notable, albeit complex, influence on the molecule's reactivity, particularly in cross-coupling reactions and solvolysis.

The electronic nature of substituents on an aryltrifluoroborate ring plays a critical role in determining its rate of solvolysis, a key step often preceding transmetalation in Suzuki-Miyaura cross-coupling reactions. A Hammett analysis of the solvolysis of various para-substituted aryltrifluoroborates has demonstrated a clear trend: electron-donating groups enhance the rate of solvolysis, while electron-withdrawing groups retard it. researchgate.netd-nb.info This phenomenon is attributed to the stabilization or destabilization of the developing negative charge on the boronate complex during the reaction. The Hammett plot for this process yields a ρ value of approximately -1, indicating a moderate sensitivity to substituent electronic effects and the buildup of positive charge in the transition state. researchgate.netd-nb.info

The following interactive table presents data on the relative rates of solvolysis for a series of para-substituted potassium aryltrifluoroborates, illustrating the impact of electronic effects.

Interactive Data Table: Relative Solvolysis Rates of para-Substituted Potassium Aryltrifluoroborates

Substituent (p-X)Hammett Constant (σp)Relative Rate of Solvolysis (krel)
OMe-0.27Fast
Me-0.17Moderate-Fast
H0.00Moderate
I +0.18 Moderate-Slow
Cl+0.23Slow
CN+0.66Very Slow
NO2+0.78Very Slow
This table is a representation based on established Hammett principles and may not reflect experimentally determined values for all listed substituents under identical conditions.

In Suzuki-Miyaura cross-coupling reactions, the electronic nature of the substituent on the aryltrifluoroborate can also influence the efficiency of the transmetalation step. While electron-rich aryltrifluoroborates may undergo faster solvolysis, the subsequent transmetalation to the palladium center can be influenced by the electron density of the aryl group. For this compound, the presence of the iodo group provides an additional reactive handle for sequential cross-coupling reactions, a feature that significantly enhances its synthetic value.

Stereoelectronic Factors Governing Transformations of Aryltrifluoroborates

Stereoelectronic effects, which encompass the influence of orbital overlap and electronic distribution on the geometry and reactivity of molecules, are crucial in understanding the transformations of aryltrifluoroborates. For this compound, the key stereoelectronic considerations revolve around the C-B bond, the B-F bonds of the trifluoroborate group, and the C-I bond.

The trifluoroborate group (–BF3K) itself has a significant electronic impact. The boron atom is sp3-hybridized and tetravalent, bearing a formal negative charge that is delocalized over the three fluorine atoms. This anionic character enhances the nucleophilicity of the ipso-carbon atom of the phenyl ring, making it a competent partner in palladium-catalyzed cross-coupling reactions. The B-F bonds are strong, contributing to the stability of the organotrifluoroborate salt.

The iodine atom at the para position introduces several stereoelectronic factors. Its large atomic radius and polarizability can influence intermolecular interactions, such as crystal packing and solvation. Electronically, iodine's ability to participate in halogen bonding, where it acts as a Lewis acidic center, can influence reaction pathways and transition state geometries in certain contexts. While iodine is generally considered a weak deactivating group in electrophilic aromatic substitution due to its inductive electron withdrawal, its ability to stabilize adjacent positive charge through resonance can be a factor in certain reaction mechanisms.

Rational Design Principles for Modulating Reactivity and Functionalization

The principles of rational design are increasingly being applied to fine-tune the reactivity and functionalization of organotrifluoroborates for specific synthetic applications. This involves the strategic modification of the molecule's structure to achieve desired outcomes, such as enhanced stability, controlled reactivity, or altered selectivity.

For this compound, rational design strategies can be envisioned to modulate its properties. For instance, the introduction of additional substituents on the phenyl ring could further tune the electronic properties and, therefore, the reactivity in cross-coupling reactions. The placement of sterically demanding groups ortho to the trifluoroborate moiety could hinder its participation in reactions, allowing for selective transformations at the C-I bond.

A key aspect of the rational design involving this compound is its utility as a bifunctional reagent. The trifluoroborate group and the iodo group can be made to react selectively under different catalytic conditions. For example, a Suzuki-Miyaura coupling could be performed at the C-B bond, followed by a subsequent Sonogashira or Heck coupling at the C-I bond. The rational choice of catalysts, ligands, and reaction conditions is paramount to achieving this selectivity.

The development of novel organotrifluoroborates with tailored properties is an active area of research. This includes the synthesis of derivatives with altered solubility, stability, and reactivity profiles. For example, modifying the counter-ion from potassium to other cations can influence the solubility of the salt in different solvent systems, thereby expanding its applicability. The design of novel ligands for the palladium catalyst can also be used to control the chemoselectivity of reactions involving bifunctional substrates like this compound.

The following table lists the chemical compounds mentioned in this article.

Q & A

Q. What are the established synthetic routes for preparing potassium 4-iodophenyltrifluoroborate, and how can purity be optimized?

this compound is commonly synthesized via hydrolysis of its MIDA (N-methyliminodiacetic acid) boronate ester precursor. In one method, 4-iodophenyl-B(mida) is treated with aqueous KHF₂ at 70°C for 1 hour, followed by recrystallization in acetone/hexanes to yield an 88% pure product . Alternatively, oxidative methods using Oxone (peroxymonosulfate) can convert the trifluoroborate salt to 4-iodophenol in 85% yield within 2 minutes, though this is a downstream application . For purity optimization, recrystallization solvents (e.g., acetone/hexanes) and rigorous NMR analysis (¹H, ¹³C) are critical to confirm the absence of residual boronates or iodinated byproducts .

Q. How is the structure of this compound confirmed experimentally?

Key characterization techniques include:

  • ¹H NMR : Signals at δ 7.34 (ddd, J = 7.9 Hz) and 7.14 (d, J = 7.9 Hz) for aromatic protons adjacent to iodine and boron .
  • ¹³C NMR : A peak at δ 90.9 (carbon adjacent to boron, though often broadened due to quadrupolar relaxation) .
  • Elemental analysis : Confirmation of K⁺ and BF₃⁻ content via ICP-MS or ion chromatography .
    Cross-referencing with literature data (e.g., melting points, coupling constants) is essential to validate structural assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or conditions for cross-coupling reactions involving this compound?

Discrepancies in yields (e.g., 85% in Oxone-mediated oxidation vs. lower yields in other systems) often arise from:

  • Reagent purity : Trace moisture or oxygen can deactivate palladium catalysts in Suzuki-Miyaura couplings.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than THF.
  • Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf) can alter turnover numbers.
    To address contradictions, replicate reactions under inert atmospheres, systematically vary solvents/catalysts, and use high-purity reagents. Kinetic studies (e.g., monitoring by HPLC) can identify rate-limiting steps .

Q. What strategies improve the solubility and stability of this compound in aqueous or protic reaction systems?

This compound has limited water solubility (4.4 g/L at 20°C) , which can hinder aqueous-phase reactions. Strategies include:

  • Co-solvents : Use acetone/water mixtures to enhance solubility without hydrolysis.
  • Lyophilization : Pre-dry the compound to prevent aggregation in polar solvents.
  • Protection strategies : Employ micellar catalysis (e.g., SDS surfactants) to stabilize the trifluoroborate anion in water .
    Stability tests (TGA/DSC) under varying pH and temperature conditions are recommended to optimize storage protocols.

Q. How can researchers troubleshoot low yields in cross-coupling reactions with electron-deficient aryl chlorides?

Electron-deficient aryl chlorides are less reactive in Suzuki-Miyaura couplings. To enhance efficiency:

  • Base optimization : Use Cs₂CO₃ instead of K₂CO₃ to improve deprotonation of the trifluoroborate.
  • Microwave irradiation : Shorten reaction times (e.g., 30 minutes at 120°C) to minimize side reactions.
  • Additives : Add KI (0.1 equiv) to facilitate oxidative addition of Pd⁰ to Ar-Cl bonds.
    Post-reaction analysis (e.g., GC-MS or ¹⁹F NMR) helps identify unreacted starting material or boron-containing byproducts .

Q. What analytical methods are recommended to detect and quantify trace decomposition products during storage?

Decomposition (e.g., hydrolysis to boronic acids) can occur under humid conditions. Analytical approaches include:

  • ¹⁹F NMR : Monitor loss of BF₃⁻ signal (δ −143 to −148 ppm) and emergence of B(OH)₂− species.
  • Ion chromatography : Quantify free fluoride ions from BF₃⁻ degradation.
  • Karl Fischer titration : Measure moisture content in stored samples to correlate with stability .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for MIDA boronate hydrolysis to avoid competing hydrolysis pathways .
  • Purification : For scale-up, consider column chromatography (silica gel, EtOAc/hexanes) if recrystallization fails .
  • Safety : Handle iodine-containing intermediates in fume hoods due to potential volatility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.